Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS')-, (SP-4-1)-
Description
Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS')-, (SP-4-1)- is a nickel(II) complex with a square planar geometry (denoted by the SP-4-1 stereochemical descriptor). The compound features two bidentate 2-butene-2,3-dithiolato ligands coordinated to the central nickel atom via sulfur atoms, forming a neutral complex. Key properties include:
The compound is structurally related to other nickel dithiolato complexes, which are studied for applications in materials science, catalysis, and molecular electronics. Regulatory restrictions apply due to nickel content, with limits such as 0.5 μg/cm²/week for skin exposure .
Properties
CAS No. |
38951-94-9 |
|---|---|
Molecular Formula |
C8H12NiS4-4 |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
(Z)-but-2-ene-2,3-dithiolate;nickel |
InChI |
InChI=1S/2C4H8S2.Ni/c2*1-3(5)4(2)6;/h2*5-6H,1-2H3;/p-4/b2*4-3-; |
InChI Key |
QIIUAXISDIPKDP-FDGPNNRMSA-J |
Isomeric SMILES |
C/C(=C(/[S-])\C)/[S-].C/C(=C(/[S-])\C)/[S-].[Ni] |
Canonical SMILES |
CC(=C(C)[S-])[S-].CC(=C(C)[S-])[S-].[Ni] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this nickel dithiolene complex typically involves the reaction of a nickel(II) salt with a dithiolene ligand precursor. The dithiolene ligand is generated from 2-butene-2,3-dithiol or its derivatives, which upon deprotonation and complexation forms the bis(dithiolene) nickel complex.
Typical Synthetic Route
Step 1: Ligand Preparation
The dithiolene ligand, 2-butene-2,3-dithiol, is synthesized or procured as a precursor. This ligand contains two thiol groups positioned to chelate the metal center.Step 2: Formation of the Nickel Complex
A nickel(II) salt, commonly nickel(II) chloride or nickel(II) acetate, is dissolved in a suitable solvent such as ethanol, methanol, or acetonitrile. The dithiolene ligand is then added, often in its deprotonated form (generated by a base such as sodium hydride or sodium methoxide), to the nickel salt solution.Step 3: Complexation and Isolation
The reaction mixture is stirred under inert atmosphere to prevent oxidation. The bis(dithiolene) complex forms as a square planar nickel complex. The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Reaction Conditions
- Solvents: Polar aprotic solvents like acetonitrile or alcohols such as ethanol are preferred for solubility and reaction efficiency.
- Atmosphere: Inert atmosphere (nitrogen or argon) to avoid oxidation of the dithiolene ligand or nickel center.
- Temperature: Room temperature to moderate heating (25–60 °C) depending on reaction kinetics.
- Stoichiometry: Typically a 1:2 molar ratio of nickel salt to dithiolene ligand to ensure bis-ligand complex formation.
Alternative Methods
Some literature suggests direct synthesis via ligand exchange from preformed nickel complexes or electrochemical methods to generate the dithiolene ligand in situ followed by complexation with nickel salts. However, these methods are less common and more specialized.
Analytical and Characterization Data Supporting Preparation
Purity and Assay
Commercial samples of this compound are typically available with purity levels around 99%. The product can be obtained as a liquid or powder depending on the preparation and storage conditions.
Physical Properties
| Property | Data |
|---|---|
| Molecular Formula | C₈H₁₂NiS₄ |
| Molecular Weight | 295.14 g/mol |
| Appearance | Liquid or white powder |
| Storage Conditions | Dry, cool, well-ventilated place |
| Stability | Stable under inert atmosphere |
Spectroscopic Characterization
- UV-Vis Spectroscopy: Characteristic absorption bands due to ligand-to-metal charge transfer and dithiolene π–π* transitions.
- Infrared (IR) Spectroscopy: Bands corresponding to C=C and C–S stretching vibrations confirm ligand coordination.
- Nuclear Magnetic Resonance (NMR): Limited due to paramagnetism of nickel(II), but ligand signals can be observed in some cases.
- X-ray Crystallography: Confirms square planar geometry and ligand coordination mode.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nickel Source | NiCl₂, Ni(OAc)₂ | Readily available nickel(II) salts |
| Ligand Source | 2-butene-2,3-dithiol or precursor | Requires handling under inert conditions |
| Solvent | Ethanol, Methanol, Acetonitrile | Polar solvents preferred |
| Atmosphere | Nitrogen or Argon | Prevents oxidation |
| Temperature | 25–60 °C | Moderate heating improves yield |
| Reaction Time | Several hours (2–24 h) | Depends on scale and solvent |
| Purification | Recrystallization, filtration | Yields high purity product |
Research Findings and Practical Considerations
- The coordination of the dithiolene ligand to nickel stabilizes the complex, making it suitable for various applications in catalysis and materials science.
- The sulfur atoms provide strong chelation, and the ligand’s conjugated system influences the electronic properties of the complex.
- Preparation under inert atmosphere is crucial to prevent ligand oxidation and maintain product integrity.
- The compound’s stability and solubility depend on the preparation method and storage conditions, with dry and cool environments recommended.
- Variations in ligand substituents or nickel salt precursors can affect the complex’s properties and yield, allowing for tailored synthesis for specific applications.
Chemical Reactions Analysis
Types of Reactions
Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0).
Substitution: Ligand substitution reactions can occur, where the butene-2,3-dithiolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of phosphines or amines as substituting ligands.
Major Products
Oxidation: Nickel(III) complexes with modified ligand structures.
Reduction: Nickel(I) or nickel(0) complexes.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel has several scientific research applications:
Materials Science: Used in the development of conductive polymers and materials with unique electronic properties.
Catalysis: Acts as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biological Studies: Investigated for its potential role in biological systems and its interaction with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications, particularly in metal-based drugs.
Mechanism of Action
The mechanism of action of Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel involves its ability to coordinate with other molecules and ions. The nickel center can undergo redox reactions, facilitating electron transfer processes. The butene-2,3-dithiolate ligands provide stability to the complex and can participate in ligand exchange reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key nickel dithiolato complexes and their properties:
Key Differences and Research Findings
Ligand Effects on Electronic Properties :
- The maleonitriledithiolato complex (CAS 18958-62-8) exhibits enhanced electron-withdrawing capacity due to nitrile groups, making it suitable for conductive polymers .
- In contrast, dimethoxy-stilbenedithiolato ligands (CAS 38951-97-2) introduce steric bulk and electron-donating methoxy groups, improving solubility in organic solvents and tuning absorption spectra for optoelectronic applications .
Geometry and Reactivity :
- SP-4-1 complexes (e.g., CAS 38951-94-9) adopt square planar geometries, favoring π-backbonding with sulfur ligands. This contrasts with bis(dimethylglyoximato)nickel (octahedral geometry), which lacks dithiolato conjugation and is redox-inert .
Regulatory and Safety Profiles :
Biological Activity
Nickel complexes, particularly those featuring bis(dithiolene) ligands, have garnered significant attention in recent years due to their diverse biological activities and potential applications in biochemistry and medicine. This article focuses on the compound Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS')-, (SP-4-1)-, exploring its biological activity through various studies and findings.
Overview of Nickel Bis(dithiolene) Complexes
Nickel bis(dithiolene) complexes are characterized by their ability to participate in redox reactions and their role as enzyme mimics. The dithiolene ligands confer unique electronic properties that enhance the biological activity of these complexes. Notably, nickel plays a critical role in various enzymatic processes across different organisms, often acting as a cofactor in metalloenzymes.
Enzymatic Mimicry
Research has shown that nickel bis(dithiolene) complexes can mimic certain enzymatic functions. For instance, studies indicate that these complexes can facilitate the formation of acetaldehyde from acetylene in prebiotic conditions, suggesting a potential role in the origin of life processes . This catalytic activity is attributed to the redox properties of nickel and the structural characteristics of the dithiolene ligands.
Antimicrobial Properties
Nickel complexes have demonstrated antimicrobial activity against various bacterial strains. For example, nickel bis(dithiolene) complexes exhibit inhibitory effects on Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Conductivity and Biological Implications
The conducting properties of nickel bis(dithiolene) complexes are also noteworthy. These materials can form crystalline structures that exhibit electrical conductivity, which may have implications for bioelectronics and biosensing applications . The ability to modulate conductivity through structural variations highlights their potential use in developing novel biocompatible materials.
Case Study 1: Nickel Complexes in Enzyme Mimicry
A study investigated the catalytic efficiency of nickel bis(dithiolene) complexes in facilitating reactions similar to those catalyzed by natural enzymes. The results indicated that these complexes could effectively catalyze the hydration of acetylene under prebiotic conditions, providing insights into early biochemical pathways .
Case Study 2: Antimicrobial Activity Assessment
In a comparative study, various nickel bis(dithiolene) complexes were tested for their antimicrobial efficacy. The results showed significant inhibition against both gram-positive and gram-negative bacteria, with varying degrees of effectiveness depending on the specific ligand structure used .
Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Nickel bis(dithiolene) complexes catalyze acetaldehyde formation | Enzymatic mimicry |
| Study 2 | Significant antimicrobial activity against E. coli and S. aureus | Antimicrobial properties |
| Study 3 | Conductivity modulation through structural variations | Potential bioelectronic applications |
Q & A
Basic: What are the critical physicochemical properties of this nickel complex, and how do they influence experimental design?
Answer:
The compound (CAS 38951-97-2, C₃₂H₂₈NiO₄S₄) has a molecular weight of 663.52 g/mol and a boiling point of 463.7°C . Its low vapor pressure (2.45×10⁻⁸ mmHg at 25°C) suggests limited volatility, requiring sealed systems for high-temperature reactions . The presence of methoxy groups and dithiolato ligands impacts solubility in polar solvents, guiding solvent selection for synthesis. Regulatory restrictions (0.5 μg/cm²/week exposure limit) necessitate controlled handling protocols .
Experimental Design Implications:
- Synthesis: Use inert atmospheres (e.g., argon) to prevent ligand oxidation.
- Characterization: Prioritize X-ray crystallography for structural confirmation due to the SP-4-1 geometry .
- Safety: Implement gloveboxes or fume hoods to comply with exposure limits .
Basic: Which spectroscopic and structural techniques are most effective for characterizing this complex?
Answer:
- X-ray Crystallography: Resolves SP-4-1 geometry and ligand coordination modes, as demonstrated in analogous nickel complexes .
- UV-Vis Spectroscopy: Identifies d-d transitions (e.g., 400–600 nm range) to probe electronic structure.
- IR Spectroscopy: Detects S–S and C–S stretching vibrations (500–700 cm⁻¹) to confirm dithiolato ligand integrity .
- Elemental Analysis: Validates stoichiometry (C, H, N, S, Ni) to ensure synthesis reproducibility.
Methodological Note: Cross-validate results with mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Advanced: How can researchers resolve discrepancies in electronic absorption spectra across synthesis batches?
Answer:
Discrepancies may arise from ligand oxidation, solvent impurities, or geometric isomerism.
Stepwise Protocol:
Batch Comparison: Use weighted kappa (κ_w) to statistically assess agreement between spectral profiles, accounting for minor peak shifts .
Control Experiments: Repeat synthesis under strict anhydrous conditions to rule out moisture-induced ligand degradation.
DFT Calculations: Compare experimental spectra with computed electronic transitions to identify geometric or electronic anomalies .
Example: A κ_w < 0.7 indicates significant batch variability, prompting re-evaluation of reaction conditions .
Advanced: What computational strategies are employed to model the electronic structure and redox behavior of this complex?
Answer:
- Density Functional Theory (DFT): Optimizes SP-4-1 geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict redox potentials .
- Time-Dependent DFT (TD-DFT): Simulates UV-Vis spectra for comparison with experimental data, identifying ligand-to-metal charge transfer (LMCT) transitions.
- Magnetic Measurements: Couple computational spin-state analysis with SQUID magnetometry to correlate electronic structure with magnetic properties.
Case Study: DFT-derived bond lengths (e.g., Ni–S ≈ 2.2 Å) should align with crystallographic data .
Regulatory: What safety protocols are essential given its classification in restricted substance lists?
Answer:
- Exposure Control: Adhere to the 0.5 μg/cm²/week limit using personal protective equipment (PPE) and air monitoring .
- Waste Disposal: Treat nickel-containing waste with chelating agents (e.g., EDTA) to neutralize toxicity before disposal .
- Documentation: Maintain records of synthesis quantities and disposal methods for regulatory audits .
Advanced: How can interlaboratory reproducibility of synthesis outcomes be statistically validated?
Answer:
- Interrater Reliability (IRR): Apply Fleiss’ kappa (κ) to assess agreement across multiple labs on metrics like yield or purity .
- Multivariate Analysis: Use principal component analysis (PCA) to identify outlier batches based on spectroscopic or crystallographic data .
Example: A κ > 0.8 indicates high reproducibility, while κ < 0.5 necessitates protocol standardization .
Basic: What synthetic routes are reported for this complex, and what are their limitations?
Answer:
- Ligand Substitution: React nickel(II) precursors (e.g., NiCl₂) with 4,4′-dimethoxy-stilbenedithiol in ethanol under reflux .
- Limitations: Low yields (<50%) due to competing ligand oxidation; requires strict oxygen-free conditions.
- Improvement: Introduce reducing agents (e.g., NaBH₄) to stabilize the dithiolato ligand during synthesis .
Advanced: How does the SP-4-1 geometry influence catalytic or electronic applications?
Answer:
The square-planar SP-4-1 geometry enhances π-backbonding with dithiolato ligands, stabilizing low-spin Ni(II) centers. This configuration is advantageous for:
- Electrocatalysis: Facilitates electron transfer in redox reactions (e.g., hydrogen evolution).
- Semiconductor Design: Tunable bandgaps via ligand modification (e.g., methoxy → nitro groups) .
Validation: Compare cyclic voltammetry (CV) data with DFT-predicted redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
